molecular formula C15H26N2 B2959841 1-(3-Methyl-1-adamantyl)piperazine CAS No. 906789-25-1

1-(3-Methyl-1-adamantyl)piperazine

Cat. No. B2959841
CAS RN: 906789-25-1
M. Wt: 234.387
InChI Key: PAIHNONTZHVMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

This compound contains a total of 46 bonds; 20 non-H bonds, 1 rotatable bond, 5 six-membered rings, 3 eight-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.38 and a molecular formula of C15H26N2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Reactivity Properties and Adsorption Behavior

The study by Al-Ghulikah et al. (2021) investigates the local reactive properties, ALIE, and Fukui functions of a compound similar to 1-(3-Methyl-1-adamantyl)piperazine. The research includes density functional theory (DFT) method analyses and molecular dynamics (MD) simulations to explore interactions with water molecules, providing insights into potential pharmaceutical applications due to the compound's stability at temperatures higher than critical for the human body (Al-Ghulikah et al., 2021).

Antimicrobial and Hypoglycemic Activities

El-Abdullah et al. (2015) synthesized derivatives of this compound, demonstrating significant antimicrobial activity against certain strains of bacteria and yeast-like fungus Candida albicans. Additionally, some compounds exhibited hypoglycemic activity in diabetic rats, highlighting potential therapeutic applications (El-Abdullah et al., 2015).

Structural and Spectroscopic Characterization

El-Emam et al. (2012) performed quantum chemical calculations and vibrational wavenumber analyses on a chemotherapeutic agent structurally related to this compound. The study provides a comprehensive understanding of the molecule's structural properties, aiding in the development of pharmaceuticals (El-Emam et al., 2012).

Antimicrobial and Anti-Inflammatory Activity

Research by Al-Abdullah et al. (2014) shows that certain derivatives of this compound have potent antibacterial activity and can produce anti-inflammatory effects in rats. This suggests potential for developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-(3-Methyl-1-adamantyl)piperazine is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Future Directions

Adamantyl-based compounds, including 1-(3-Methyl-1-adamantyl)piperazine, are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional . The synthesis of modified and customised chalcones is becoming more popular than ever before .

properties

IUPAC Name

1-(3-methyl-1-adamantyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIHNONTZHVMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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